1-Methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound features a fused pyridine and imidazole ring structure, making it of significant interest in medicinal chemistry due to its diverse biological activities. The compound's potential applications span across various fields, including pharmaceuticals and agrochemicals.
This compound can be synthesized through various chemical reactions and methodologies, which are documented in scientific literature. Notably, it has been studied for its pharmacological properties, particularly as an antimicrobial and anticancer agent.
1-Methyl-1H-imidazo[4,5-c]pyridine is classified under:
Several synthetic routes have been developed for 1-methyl-1H-imidazo[4,5-c]pyridine. Common methods include:
The synthesis typically involves:
The molecular structure of 1-methyl-1H-imidazo[4,5-c]pyridine consists of:
The molecular formula is with a molecular weight of approximately 135.15 g/mol. The compound's structural features contribute to its biological activity by influencing its interaction with biological targets.
1-Methyl-1H-imidazo[4,5-c]pyridine participates in various chemical reactions, including:
Reactions are often facilitated by:
The mechanism of action for 1-methyl-1H-imidazo[4,5-c]pyridine derivatives generally involves:
Studies indicate that some derivatives exhibit nanomolar inhibitory concentrations against various cancer cell lines, demonstrating their potential as therapeutic agents .
1-Methyl-1H-imidazo[4,5-c]pyridine has several applications in scientific research:
The imidazopyridine scaffold represents a privileged structure in medicinal chemistry, with 1-methyl-1H-imidazo[4,5-c]pyridine emerging as a particularly versatile pharmacophore. This bicyclic heterocycle features a fused imidazole-pyridine system with a methyl substituent at the N-1 position, conferring distinct electronic properties and binding characteristics essential for molecular recognition processes. Its structural resemblance to purine nucleobases positions it as a high-value bioisostere capable of interacting with diverse biological targets implicated in oncology, virology, and neurology [1] [9]. The compound's significance extends beyond mere structural mimicry; its synthetic accessibility and capacity for extensive derivatization have established it as a foundational building block in rational drug design campaigns targeting challenging disease pathways [10].
The core architecture of 1-methyl-1H-imidazo[4,5-c]pyridine demonstrates remarkable topological and electronic similarity to naturally occurring purines. This resemblance facilitates its integration into biological systems designed to recognize adenine and guanine derivatives. Key structural parallels include:
Table 1: Structural Comparison of Purine and Imidazopyridine Bioisosteres
Structural Feature | Purine (Adenine) | 1-Methyl-1H-imidazo[4,5-c]pyridine | Biological Implications |
---|---|---|---|
Hydrogen Bond Acceptors | N-1, N-3, N-7 | N-3 (Imidazole), N-4 (Pyridine) | Competitive binding at ATP sites |
Hydrogen Bond Donors | N-6 (Adenine), N-1 (Guanine) | N-H at non-methylated analogues | Mimics transition states |
π-Orbital System | Planar 10 π-electron system | Planar 10 π-electron system | Stacking interactions in hydrophobic pockets |
Common Modification Sites | C-2, C-6, C-8 | C-2, C-5, C-6, C-7 | Versatile SAR exploration |
The strategic bioisosteric replacement of purines with this imidazopyridine variant has yielded compounds with enhanced metabolic stability and binding specificity. For instance, in antiviral research, derivatives such as 3-deazaneplanocin A (DZNep) incorporate this scaffold to effectively inhibit S-adenosyl-L-homocysteine hydrolase and histone methyltransferases, demonstrating therapeutic potential against Ebola virus infection and various cancers [1]. Similarly, the compound's molecular dimensions (approximately 5.0 Å × 8.5 Å) closely match those of adenine (5.1 Å × 8.4 Å), facilitating deep penetration into enzyme active sites inaccessible to bulkier heterocycles [10].
Recent computational analyses reveal that the methyl group at N-1 significantly modulates electron density distribution, reducing the basicity of the imidazole nitrogen while enhancing the pyridine nitrogen's hydrogen bond accepting capacity. This electronic perturbation proves particularly advantageous when targeting tyrosine kinases like c-Met, where the methylated scaffold demonstrates superior selectivity over unmethylated analogues by minimizing off-target interactions with unrelated ATP-binding pockets [5] [9].
The journey of 1-methyl-1H-imidazo[4,5-c]pyridine derivatives in pharmaceutical development reflects a transition from serendipitous discovery to rational drug design. Initial interest emerged from structural optimization programs targeting GABA receptor modulators in the 1980s, where Merck researchers identified bamaluzole as a potent anticonvulsant candidate featuring the imidazo[4,5-c]pyridine core. Although bamaluzole never reached commercialization, it established the scaffold's blood-brain barrier permeability and neurological activity [1].
The late 1990s witnessed a significant therapeutic expansion with the discovery of proton pump inhibitors containing this pharmacophore. Mitsubishi Tanabe Pharma's development of tenatoprazole (TU-199), currently under active development by SIDEM (France), demonstrated the scaffold's versatility beyond neurology. Unlike benzimidazole-based proton pump inhibitors, tenatoprazole derivatives exhibit extended plasma half-life due to the inherent metabolic stability imparted by the methylated imidazopyridine system [1] [6].
The 21st century marked the scaffold's emergence in oncology therapeutics. Landmark research identified DZNep as a dual-acting agent against histone methyltransferase EZH2 and S-adenosyl-L-homocysteine hydrolase, triggering extensive structure-activity relationship (SAR) studies. These investigations revealed that methylation at N-1 significantly enhanced cellular uptake compared to unsubstituted analogues, attributed to increased lipophilicity and reduced intermolecular hydrogen bonding potential [1]. Simultaneously, kinase inhibitor programs exploited the scaffold's ability to occupy adenine-binding pockets, with c-Met inhibitors incorporating imidazo[4,5-c]pyridine achieving nanomolar IC50 values through optimized U-shaped binding conformations [5].
Table 2: Key Therapeutic Derivatives Featuring the 1-Methyl-1H-imidazo[4,5-c]pyridine Core
Derivative | Therapeutic Class | Development Status | Molecular Target | Significance |
---|---|---|---|---|
Bamaluzole | Anticonvulsant | Discontinued (Merck) | GABAA receptor | Validated CNS penetration |
Tenatoprazole (TU-199) | Proton pump inhibitor | Active development (SIDEM) | H+/K+-ATPase | Extended half-life over benzimidazoles |
3-Deazaneplanocin A (DZNep) | Anticancer/Antiviral | Preclinical | EZH2/SAH hydrolase | Epigenetic modulation |
c-Met Inhibitors | Anticancer (Kinase inhibitor) | Various stages | c-Met tyrosine kinase | High selectivity achieved |
Modern synthetic advancements, particularly tandem nucleophilic aromatic substitution-reduction-cyclization methodologies, have dramatically improved synthetic access to this pharmacophore. Contemporary routes achieve yields exceeding 85% in water-isopropanol systems, enabling efficient generation of diverse derivatives for screening campaigns [10]. This synthetic accessibility, coupled with the scaffold's proven therapeutic relevance across multiple target classes, solidifies its status as a privileged structure in contemporary medicinal chemistry.
The structural versatility of 1-methyl-1H-imidazo[4,5-c]pyridine enables its integration into polypharmacological approaches addressing complex disease pathways. Its capacity for extensive peripheral substitution allows simultaneous engagement of multiple therapeutic targets, offering advantages in combating resistance-prone conditions like oncology and infectious diseases.
In oncology applications, derivatives demonstrate concurrent inhibition of interconnected signaling pathways. Research highlights compounds exhibiting dual aurora kinase/tubulin polymerization inhibition, where the planar core intercalates into DNA while peripheral substituents engage tubulin's colchicine-binding site. This bifunctional activity overcomes compensatory pathway activation common in single-target anticancer agents [7]. Similarly, strategic functionalization at C-6 position yields compounds like VX-407 (structure undisclosed) that simultaneously inhibit c-MET and VEGFR2, blocking tumor angiogenesis and proliferation through coordinated kinase blockade [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1